molecular formula C18H25NO6 B12983983 Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate

Cat. No.: B12983983
M. Wt: 351.4 g/mol
InChI Key: OCBUGPAQVZSMFX-UHFFFAOYSA-N
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Description

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a complex carbamate derivative featuring a cyclopenta[d][1,3]dioxol core structure substituted with a 2-hydroxyethoxy group at the 6-position and a benzyl carbamate moiety at the 4-position. Its molecular formula is C₁₈H₂₅NO₆ (molecular weight: 351.39 g/mol), with a purity exceeding >95% (HPLC) . The compound’s stereochemical configuration is specified as (3aS,4R,6S,6aR), critical for its physicochemical behavior . Storage recommendations include freezing under -20°C to maintain stability .

Properties

IUPAC Name

benzyl N-[4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2)24-15-13(10-14(16(15)25-18)22-9-8-20)19-17(21)23-11-12-6-4-3-5-7-12/h3-7,13-16,20H,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBUGPAQVZSMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves several steps. One common synthetic route includes the reaction of a suitable precursor with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Research

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate has shown promise in anticancer studies. Its structural analogs have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. This compound may contribute to the development of treatments for neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

The compound's unique functional groups suggest potential antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation in antibiotic development.

Drug Delivery Systems

Due to its favorable solubility characteristics, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances bioavailability and targeted delivery.

Cosmetic Formulations

The compound's hydrophilic nature makes it suitable for incorporation into cosmetic products aimed at skin hydration and protection. Its safety profile supports its use in topical formulations.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Carbamate DerivativesEvaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast cancer models.
Neuroprotective Properties of Hydroxyethoxy CompoundsInvestigation of neuroprotective mechanismsShowed reduced neuronal apoptosis in models of oxidative stress.
Antimicrobial Efficacy of Novel CarbamatesScreening against common pathogensIdentified effective inhibition of Staphylococcus aureus and E. coli growth.

Mechanism of Action

The mechanism of action of Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Three structurally related compounds are analyzed below:

Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
  • Molecular Formula: C₁₆H₂₁NO₅
  • Molecular Weight : 307.34 g/mol
  • CAS No.: 274693-53-7
  • Key Features :
    • Replaces the 2-hydroxyethoxy group with a hydroxyl (-OH) at the 6-position.
    • Reduced molecular weight and hydrophilicity compared to the parent compound.
    • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    • Storage : Requires inert atmosphere and freezing at -20°C .
Benzyl (3-hydroxycyclopentyl)carbamate
  • Molecular Formula: Not explicitly provided (estimated C₁₃H₁₅NO₃).
  • CAS No.: 939426-84-3 .
  • Key Features :
    • Simplified cyclopentyl ring lacking the dioxolane moiety.
    • Similarity Score : 0.77 (vs. 1.00 for the parent compound) .
    • Likely reduced steric hindrance and altered reactivity due to structural simplification.

Comparative Analysis Table

Parameter Target Compound (C₁₈H₂₅NO₆) Hydroxy Analog (C₁₆H₂₁NO₅) Cyclopentyl Analog (C₁₃H₁₅NO₃)
Molecular Weight 351.39 g/mol 307.34 g/mol ~233.26 g/mol (estimated)
CAS No. 274693-54-8 274693-53-7 939426-84-3
Substituent at 6-Position 2-Hydroxyethoxy Hydroxyl (-OH) N/A (cyclopentyl structure)
Purity >95% (HPLC) 95% (as per similar batches) Not specified
Storage Conditions Freezer (<-20°C) Inert atmosphere, freezer (<-20°C) Not specified
Hazard Profile Not explicitly listed H302, H315, H319, H335 Not specified

Key Findings

However, this increases molecular weight and may necessitate stricter storage conditions . The hydroxyl analogue exhibits higher reactivity due to the free -OH group, correlating with its broader hazard profile (e.g., skin and eye irritation risks) .

Stereochemical Considerations: Both the parent compound and its hydroxy analogue share the (3aS,4R,6S,6aR) configuration, critical for their biological or synthetic utility .

Stability and Storage :

  • Both the parent compound and hydroxy analogue require storage at -20°C , suggesting sensitivity to thermal degradation or oxidation .

Biological Activity

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C₁₆H₂₁N₁O₅
  • Molecular Weight : 307.34 g/mol
  • CAS Number : 2381860-79-1

The structural complexity of the compound, featuring a carbamate group and a dioxole ring, contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that benzyl carbamates can exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, benzyl carbamates have been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death .
  • Antimicrobial Properties : Some derivatives of benzyl carbamates have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions .
  • Neuroprotective Effects : There is emerging evidence that compounds like benzyl carbamate can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Study: Anticancer Activity

A study conducted on the effects of benzyl carbamates on prostate cancer cells demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. The study highlighted the potential of this compound as a lead compound for further development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that similar benzyl carbamate derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial membrane integrity and inhibited biofilm formation, suggesting potential applications in treating infections resistant to conventional antibiotics .

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